

solubility of m-PEG750-Br in different solvents

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Compound of Interest

Compound Name: *m*-PEG750-Br

Cat. No.: B15541402

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An In-Depth Technical Guide to the Solubility of **m-PEG750-Br**

This guide provides a detailed overview of the solubility characteristics of methoxy-poly(ethylene glycol)-bromide with an average molecular weight of 750 g/mol (**m-PEG750-Br**). Designed for researchers, scientists, and professionals in drug development, this document outlines the known qualitative solubility of **m-PEG750-Br** and presents a comprehensive experimental protocol for quantitative determination.

Introduction to **m-PEG750-Br**

Methoxy PEG bromide (mPEG-Br) is a monofunctional PEG derivative that features a terminal bromide group.^[1] This functional group is highly useful for initiating polymerizations, modifying surfaces, and enabling covalent attachment to various nucleophiles such as amines and thiols.^[1] Its applications are prominent in bioconjugation, drug delivery systems, and materials science, where the PEGylation process enhances hydrophilicity and bioavailability.^[1] Understanding the solubility of **m-PEG750-Br** in different solvents is a critical first step for its effective use in these applications, ensuring proper reaction conditions and formulation development.

Solubility Profile of **m-PEG750-Br**

While specific quantitative solubility data for **m-PEG750-Br** is not extensively published in peer-reviewed literature, qualitative solubility in common laboratory solvents has been reported by suppliers. This information is crucial for initial experimental design and solvent screening.

Data Presentation: Qualitative Solubility

The table below summarizes the known qualitative solubility of **m-PEG750-Br**.

Solvent Name	Chemical Formula	Polarity	Solubility
Water	H ₂ O	High	Soluble[1]
Chloroform	CHCl ₃	Medium	Soluble[1]
Dichloromethane (DCM)	CH ₂ Cl ₂	Medium	Soluble[1]
Dimethylformamide (DMF)	C ₃ H ₇ NO	High	Soluble[1]
Dimethyl Sulfoxide (DMSO)	C ₂ H ₆ OS	High	Soluble[1]

Experimental Protocol: Determination of Equilibrium Solubility

To obtain precise quantitative solubility data, the equilibrium shake-flask method is a reliable and widely accepted technique. The following protocol is adapted for the determination of **m-PEG750-Br** solubility.

Principle

An excess amount of the solute (**m-PEG750-Br**) is mixed with a known volume of the solvent. The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached, creating a saturated solution. After separating the undissolved solid, the concentration of the solute in the clear supernatant is measured using a suitable analytical technique. This concentration represents the equilibrium solubility.

Materials and Equipment

- Solute: **m-PEG750-Br**
- Solvents: Selected aqueous or organic solvents

- Containers: Sealed vials (e.g., glass scintillation vials with PTFE-lined caps)
- Agitation: Orbital shaker or magnetic stirrer with temperature control
- Temperature Control: Constant temperature bath or incubator
- Phase Separation: Centrifuge
- Filtration: Syringes and solvent-compatible syringe filters (e.g., 0.22 μm PTFE or PVDF)
- Quantification: Analytical balance, vacuum oven (for gravimetric analysis), or High-Performance Liquid Chromatography (HPLC) / UV-Vis Spectrophotometer system (for analytical quantification)
- General Labware: Volumetric flasks, pipettes

Detailed Methodology

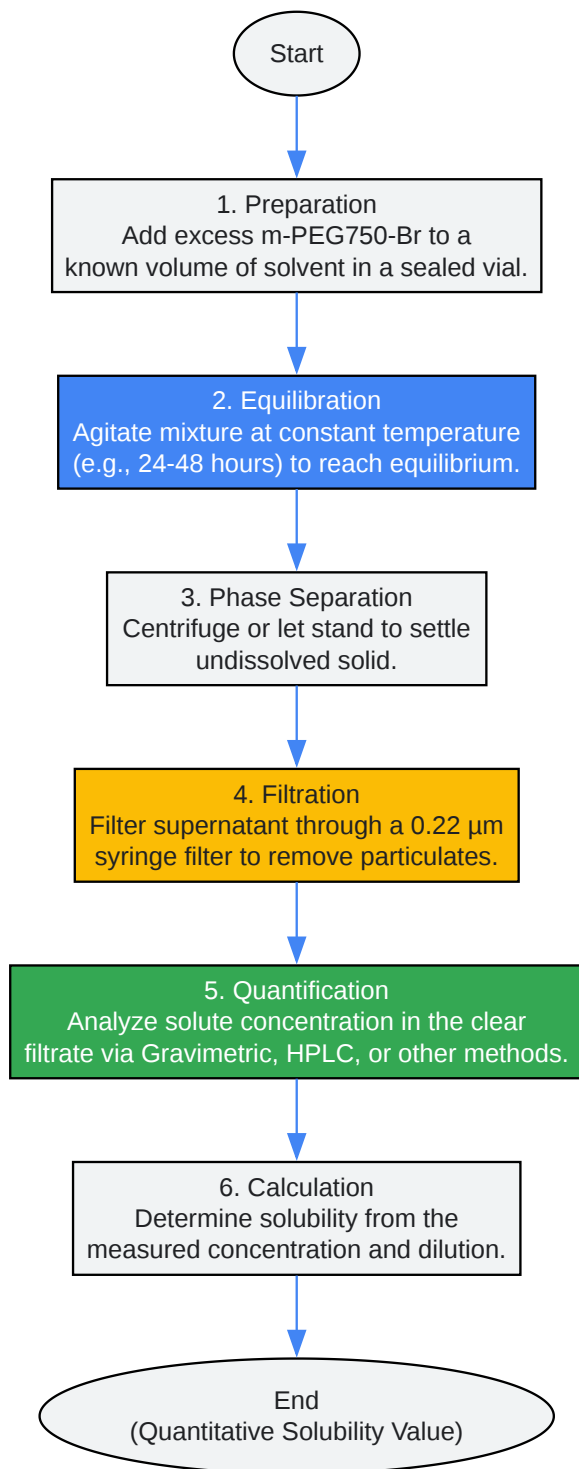
- Preparation:
 - Add an excess amount of **m-PEG750-Br** to a pre-weighed, sealed vial. The presence of undissolved solid at the end of the experiment is essential to confirm that a saturated solution has been achieved.
 - Accurately add a known volume of the chosen solvent to the vial.
 - Securely cap the vial to prevent any solvent evaporation during the experiment.
- Equilibration:
 - Place the vials in a temperature-controlled environment (e.g., 25 °C) on an orbital shaker.
 - Agitate the samples vigorously for a sufficient duration to reach equilibrium. For polymers, this typically requires 24 to 48 hours. A preliminary experiment to determine the minimum time to reach equilibrium is recommended.
- Phase Separation:

- After the equilibration period, cease agitation and allow the vials to rest at the constant temperature for a short period to let the undissolved solid settle.
- For finer particles, centrifuge the vials at a high speed to pellet the excess solid.
- Sample Withdrawal and Filtration:
 - Carefully withdraw the clear supernatant using a syringe. To avoid premature precipitation, ensure the syringe and filter are at the same temperature as the sample.
 - Filter the supernatant through a 0.22 μm syringe filter directly into a clean collection vial. This step is critical to remove any microscopic undissolved particles, which could otherwise lead to an overestimation of solubility.
- Quantification:
 - Gravimetric Analysis (for non-volatile solutes):
 - Accurately weigh an empty, dry container.
 - Transfer a precise volume of the clear filtrate to the container.
 - Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the degradation point of **m-PEG750-Br**).
 - Once the solvent is fully removed, weigh the container with the dried **m-PEG750-Br** residue.
 - Chromatographic/Spectroscopic Analysis (e.g., HPLC):
 - Prepare a series of standard solutions of **m-PEG750-Br** in the same solvent with known concentrations.
 - Generate a calibration curve using an appropriate analytical method (e.g., HPLC with a refractive index detector).
 - Accurately dilute a known volume of the filtrate to a concentration that falls within the linear range of the calibration curve.

- Analyze the diluted sample and determine its concentration from the calibration curve.
- Calculation:
 - For Gravimetric Analysis:
 - $\text{Solubility (g/L)} = (\text{Mass of residue (g)}) / (\text{Volume of filtrate used (L)})$
 - For Analytical Quantification:
 - $\text{Solubility (g/L)} = (\text{Concentration from curve (g/L)}) \times (\text{Dilution Factor})$

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the solubility of **m-PEG750-Br** using the shake-flask method.



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Workflow for quantitative solubility determination of **m-PEG750-Br**.

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References

- 1. polysciences.com [polysciences.com]
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